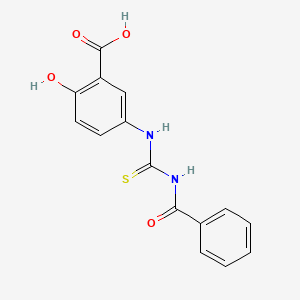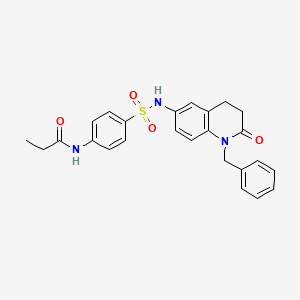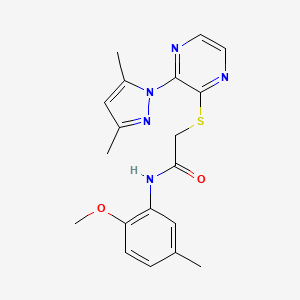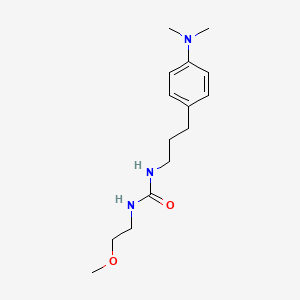![molecular formula C18H19ClF3N3O2 B2825268 5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide CAS No. 338981-07-0](/img/structure/B2825268.png)
5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boron reagents in a Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reactivity of the boron reagent can be determined by the Lewis basicity of the ligand .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Compounds related to the chemical structure of interest have been synthesized and evaluated for their antimicrobial properties. For instance, Abdel-rahman et al. (2002) explored the synthesis of new pyridothienopyrimidines and pyridothienotriazines, indicating their potential antimicrobial activities. Such research underscores the ongoing interest in developing novel antimicrobial agents to combat resistant strains of bacteria and other pathogens [A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002].
Synthesis and Biological Activities
The compound's structural analogs have been synthesized for biological activity evaluation. For example, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing anti-inflammatory and analgesic activities. These findings highlight the potential of such compounds in developing new therapeutic agents [A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020].
Vasodilator Applications
Research by Higuchi et al. (1975) on a related compound, YC-93, demonstrates the potential application of such chemicals as cerebral vasodilators. The study provides a method for the quantitative determination of YC-93 in plasma, indicating its relevance in clinical dosing and monitoring for therapeutic purposes [S. Higuchi, H. Sasaki, T. Sado, 1975].
Allosteric Modulation of CB1 Receptor
Khurana et al. (2014) explored the chemical optimization of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1). The study revealed key structural requirements for allosteric modulation, contributing to the understanding of CB1 receptor pharmacology and potential therapeutic applications [Leepakshi Khurana, Hamed I. Ali, T. Olszewska, K. Ahn, Aparna Damaraju, D. Kendall, D. Lu, 2014].
Propiedades
IUPAC Name |
5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N3O2/c1-24(2)7-6-23-16(26)13-9-15(19)17(27)25(11-13)10-12-4-3-5-14(8-12)18(20,21)22/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRMJOCGEVWGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2825186.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2825187.png)





methanone](/img/structure/B2825196.png)
![1-(2-Methylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2825198.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2825199.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2825202.png)
![(1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2825203.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2825205.png)